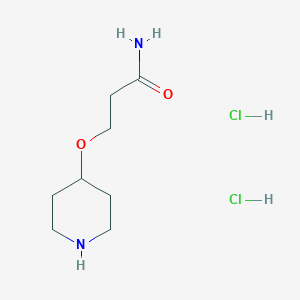

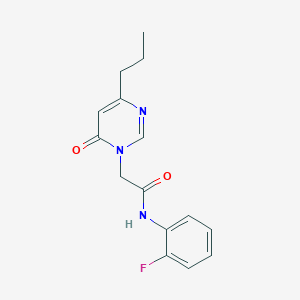

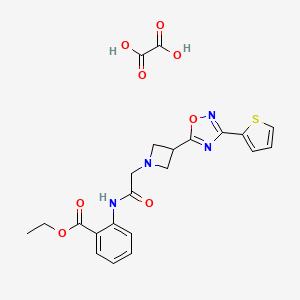

![molecular formula C19H13FN4O B2872980 2-氟-N-(4-咪唑并[1,2-a]嘧啶-2-基苯基)苯甲酰胺 CAS No. 862811-27-6](/img/structure/B2872980.png)

2-氟-N-(4-咪唑并[1,2-a]嘧啶-2-基苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide” is a compound that belongs to the class of imidazo[1,2-a]pyridines . These are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are found almost invariably in living systems ranging from the tiniest prokaryotes to the largest eukaryotes .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various methodologies over the last decade . These include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be functionalized through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies have been used for the direct functionalization of imidazo[1,2-a]pyridines .科学研究应用

Medicinal Chemistry: Drug Development

The imidazo[1,2-a]pyrimidine moiety is recognized as a “drug prejudice” scaffold, which means it is a favorable structure in drug design due to its wide range of applications in medicinal chemistry . The presence of this moiety in compounds can lead to the development of new therapeutic agents with potential activity against various diseases.

Material Science: Structural Character

This compound’s structural character makes it useful in material science. The imidazo[1,2-a]pyrimidine scaffold can be incorporated into materials to enhance their properties, such as stability, conductivity, or reactivity .

Organic Synthesis: Scaffold Functionalization

The direct functionalization of the imidazo[1,2-a]pyrimidine scaffold is an efficient strategy for constructing derivatives of this compound. Radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis are some of the methods used for this purpose .

Quantum Chemistry: Molecular Orbital Analysis

In quantum chemical problems, the molecular structure of imidazo[1,2-a]pyrimidine derivatives, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be optimized to understand reactivity and interaction with other molecules .

Pharmacology: Anti-inflammatory Applications

Derivatives of imidazo[1,2-a]pyrimidine have been studied for their anti-inflammatory properties. These compounds have shown high potency and selectivity on the COX-2 enzyme, which is a target for anti-inflammatory drugs .

Drug Development: Versatile Scaffold

The imidazo[1,2-a]pyrimidine acts as a versatile scaffold in drug development, allowing for the creation of a wide range of pharmacologically active compounds. Its pattern and position of substitution play a crucial role in the medicinal properties of the derivatives .

属性

IUPAC Name |

2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN4O/c20-16-5-2-1-4-15(16)18(25)22-14-8-6-13(7-9-14)17-12-24-11-3-10-21-19(24)23-17/h1-12H,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSDOIOSLOYVET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

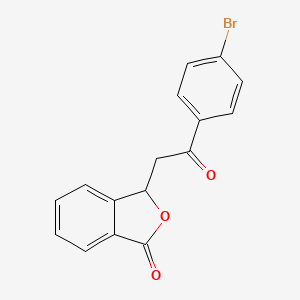

![2-(4-chlorobenzamido)-N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2872898.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2872902.png)

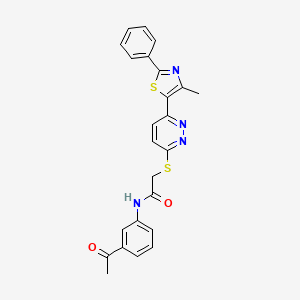

![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2872906.png)

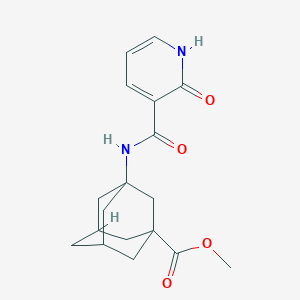

![Ethyl 2-(2,5-dihydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2872911.png)

![[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B2872915.png)